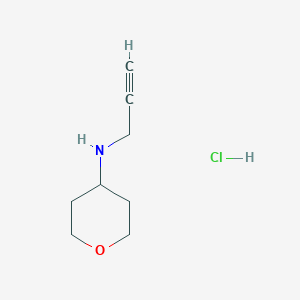

N-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-amine hydrochloride

Description

N-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-amine hydrochloride is a bicyclic amine derivative featuring a tetrahydro-2H-pyran (oxane) ring substituted with a propargyl (prop-2-yn-1-yl) group at the amine position.

The hydrochloride salt form enhances solubility and stability, making it suitable for synthetic intermediates. For example, it has been employed in palladium-catalyzed coupling reactions for the synthesis of picolinamide derivatives, achieving a moderate yield of 36.2% under optimized conditions (toluene, 110°C, Pd2(dba)3/XPhos catalyst) .

Properties

IUPAC Name |

N-prop-2-ynyloxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-2-5-9-8-3-6-10-7-4-8;/h1,8-9H,3-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCLDRRWWLVFHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCOCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 4-Hydrazinotetrahydropyran Hydrochloride

Procedure :

-

Reactants : 4-Hydrazinotetrahydropyran hydrochloride, Raney nickel (5–10 wt%), ethanol/water (1:1).

-

Workup : Filtration, concentration, and salt formation with HCl in n-butanol.

Mechanism : Catalytic hydrogenation cleaves the N–N bond in the hydrazine moiety, reducing it to a primary amine.

Copper-Mediated Decomposition

Procedure :

-

Reactants : 4-Hydrazinotetrahydropyran hydrochloride, Cu(I) oxide, NaOH (1 M).

Advantage : Avoids hydrogen gas but requires stoichiometric copper.

Propargylation of Tetrahydro-2H-pyran-4-amine

The amine is alkylated with propargyl bromide under basic or catalytic conditions.

Direct Alkylation in Polar Solvents

Procedure :

-

Reactants : Freebase tetrahydro-2H-pyran-4-amine, propargyl bromide (1.2 eq), K₂CO₃ (2 eq).

-

Solvent : 1,4-Dioxane or DMF.

-

Workup : Acidification with HCl, recrystallization from ethanol/n-butanol.

Side Reactions : Over-alkylation is mitigated by controlled stoichiometry.

Indium-Mediated Propargylation

Procedure :

-

Reactants : Tetrahydro-2H-pyran-4-amine, trimethylsilylpropargyl bromide (1.5 eq), indium powder (2 eq).

-

Solvent : THF, ultrasonic activation.

-

Conditions : RT, 2 h, followed by desilylation with K₂CO₃/MeOH.

Advantage : Enhanced regioselectivity and reduced byproducts.

One-Pot Synthesis from 4-Hydrazinotetrahydropyran

Procedure :

-

Step 1 : Hydrogenate 4-hydrazinotetrahydropyran hydrochloride with Raney nickel (H₂, 75°C, 24 h).

-

Step 2 : Direct propargylation without isolating the amine:

-

Overall Yield : 50–55%.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Hydrogenation + Alkylation | H₂, Raney Ni, 1,4-dioxane | 65 | 98 | Scalable, high purity |

| Cu-Mediated + Alkylation | Cu(I) oxide, K₂CO₃ | 45 | 95 | Avoids H₂ gas |

| Indium-Mediated | In, THF, ultrasonication | 75 | 97 | Regioselective, mild conditions |

| One-Pot | Sequential H₂/alkylation | 55 | 96 | Reduces isolation steps |

Purification and Characterization

Industrial-Scale Considerations

-

Catalyst Recycling : Raney nickel is reused after washing with triethylamine.

-

Solvent Recovery : 1,4-Dioxane is distilled and recycled, reducing costs.

Challenges and Mitigation

-

Byproduct Formation : Over-alkylation is minimized using propargyl bromide in 1.2 eq.

-

Moisture Sensitivity : Reactions are conducted under N₂ to prevent hydrolysis.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Similarity scores (0–1 scale) are based on structural alignment algorithms (e.g., Tanimoto index) .

Physicochemical Properties

- Hydrophobicity : The propargyl group increases hydrophobicity relative to unsubstituted tetrahydro-2H-pyran-4-amine hydrochloride, as evidenced by chromatographic retention times (e.g., LCMS data in ).

- Acid-Base Behavior : The pKa of the amine group varies with substitution. Propargyl substitution may lower basicity slightly due to electron-withdrawing effects, impacting salt formation efficiency .

Biological Activity

N-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-amine hydrochloride, with the CAS number 2203855-15-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C₈H₁₄ClNO

Molar Mass: 175.66 g/mol

Physical State: White solid, soluble in water and some organic solvents.

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems, particularly the N-methyl-D-aspartate receptor (NMDAR). Research indicates that compounds with similar structures can act as positive allosteric modulators of NMDARs, enhancing synaptic transmission and potentially influencing neurological functions.

Key Mechanisms:

- NMDAR Modulation: The compound may enhance the activity of NMDARs, which are critical for synaptic plasticity and memory function.

- Neuroprotective Effects: By modulating glutamatergic signaling, it may offer neuroprotective benefits in conditions characterized by excitotoxicity.

Pharmacological Studies

Recent studies have explored the pharmacological profile of compounds related to this compound. For instance:

Case Studies

-

Neurodegenerative Disease Models:

- In vitro studies demonstrated that compounds similar to this compound can protect neurons from glutamate-induced toxicity, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

-

Cognitive Enhancement:

- Animal models treated with this compound showed improved learning and memory performance in behavioral tests, indicating its potential role in cognitive enhancement therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-amine hydrochloride?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, reacting tetrahydro-2H-pyran-4-amine with propargyl bromide in the presence of a base (e.g., K₂CO₃) under inert conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. Similar protocols are adapted from thiazole-amine syntheses, where DMAP and dichloroethane are used as catalysts and solvents, respectively . Enzymatic deracemization methods (e.g., using cyclohexylamine oxidase variants) may also resolve stereochemistry if chiral centers are present .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with pyran ring protons resonating at δ 3.5–4.5 ppm and alkyne protons at δ 2.0–3.0 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions).

- UV/Vis Spectroscopy : λmax values (e.g., ~255 nm) help identify conjugated systems or chromophores .

- HPLC : Purity assessment using reversed-phase columns (C18) with acetonitrile/water gradients and UV detection.

Advanced Research Questions

Q. How can enantiomeric purity be assessed or improved for stereochemically complex derivatives?

- Methodological Answer : Chiral resolution techniques include:

- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases.

- Enzymatic Assays : Recombinant oxidases (e.g., cyclohexylamine oxidase variants) selectively catalyze enantiomer conversion, enabling deracemization .

- X-ray Crystallography : Absolute configuration determination via single-crystal analysis, often using SHELX programs for refinement .

Q. What experimental strategies are employed to study degradation pathways under varying conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), light (ICH Q1B), and acidic/alkaline conditions.

- Analytical Workflow :

- LC-MS/MS : Identify degradation products via fragmentation patterns.

- Derivatization : Use reagents like 2,4-dinitrophenylhydrazine (DNPH) to trap carbonyl-containing byproducts .

- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations for shelf-life predictions.

Q. How is this compound utilized in pesticidal research, and what structural modifications enhance bioactivity?

- Methodological Answer :

- Bioactivity Screening : Test against target pests (e.g., aphids, beetles) in bioassays. For example, analogs like 4-chloro-N-(prop-2-yn-1-yl)thiazol-5-amine derivatives show pesticidal activity, suggesting substitution at the pyran ring or alkyne chain improves efficacy .

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) or heterocycles (e.g., pyridinyl) to enhance binding to pest-specific enzymes .

- Metabolic Stability : Evaluate oxidative metabolism using liver microsomes and LC-MS to identify vulnerable sites for further modification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.